1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-
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Overview
Description
1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl- involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound binds to key amino acid residues in proteins involved in cell proliferation, thereby inhibiting their activity and leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl- can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its antimicrobial and antifungal properties.
1,2,4-Thiadiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.
5-Amino-1,3,4-thiadiazole: Exhibits significant anticancer activity and is used in drug development.
The uniqueness of 1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
198126-67-9 |
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Molecular Formula |
C15H12N2O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)-5-phenylthiadiazole |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)13-9-7-11(8-10-13)14-15(20-17-16-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
FRPIPAXWTLBONJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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